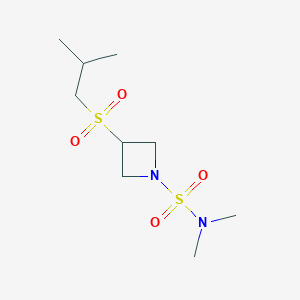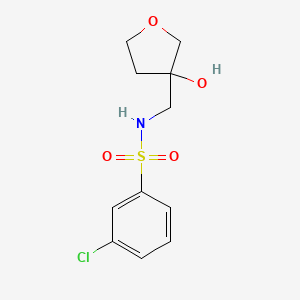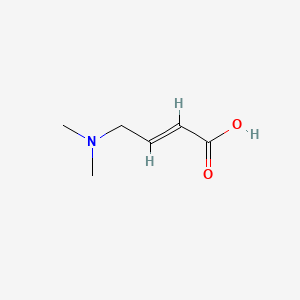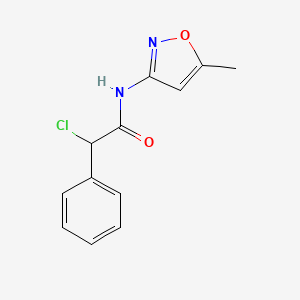
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H28N2O5 and its molecular weight is 448.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocycles
Heterocyclic compounds bearing benzofuran and pyridazinone or benzofuran and pyridone moieties exhibit enhanced biological activities due to their complex structures. For instance, the synthesis of different heterocycles using 2-carboxy-7-methoxy benzofuran-3-acetic acid as a starting material has been explored. This approach involves the treatment with acetic anhydride and further reaction with aryldiazonium chloride, leading to the formation of heterocycles with potential enhanced biological activities (Patankar, Athalye, Verma, & Dalvi, 2000).
Nonlinear Optical Materials
The nonlinear optical (NLO) properties of certain derivatives related to the compound have been investigated using density functional theory (DFT) and time-dependent (TD)-DFT methods. These studies suggest that such compounds are promising candidates for NLO materials, exhibiting static first and second hyperpolarizabilities significantly larger than those of the NLO prototypical molecule, para-nitroaniline. This indicates a potential application in the field of photonics and optoelectronics, where materials with strong NLO properties are sought for applications in lasers, optical switching, and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Antimicrobial and Antioxidant Activities
A new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds has been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds exhibit a degree of antimicrobial and antioxidant activities, with specific analogues showing excellent antimicrobial activity and others displaying dominant antioxidant efficacy compared to standard butylated hydroxy anisole (BHA). This research underscores the potential of such compounds in developing new antimicrobial and antioxidant agents (Rangaswamy, Kumar, Harini, & Naik, 2017).
Antibacterial Activity
Novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial activity. The synthesis involves the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate and further cyclization to form 1,3,4-oxadiazoles. These compounds have been evaluated for their potential antibacterial properties, demonstrating the broad applicability of such heterocyclic compounds in medicinal chemistry (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Propriétés
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-23(17-10-12-19(32-3)13-11-17)22(25(30)26(28)31)24(29)21-16-18-8-6-7-9-20(18)33-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCRBBPQUSWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)
![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)


![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)


![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)
![1-[(3-Fluorophenyl)methyl]triazole](/img/structure/B2535940.png)
